molecular formula C5H10ClNO3 B3017716 (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride CAS No. 159830-97-4

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B3017716
CAS No.: 159830-97-4
M. Wt: 167.59
InChI Key: HHFGQFQJUWOFCN-HJXLNUONSA-N
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Description

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of 3-hydroxypyrrolidine-2-carboxylic acid, which is known for its potential applications in medicinal chemistry and organic synthesis. This compound is of interest due to its unique stereochemistry and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position can be achieved through various hydroxylation reactions.

    Carboxylation: The carboxyl group is introduced at the 2-position through carboxylation reactions.

    Resolution: The resulting racemic mixture is resolved to obtain the desired (2S,3R) enantiomer.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride: The enantiomer of the compound with different stereochemistry.

    3-hydroxyproline: A structurally similar compound with a hydroxyl group at the 3-position.

    Pyrrolidine-2-carboxylic acid: A related compound lacking the hydroxyl group.

Uniqueness

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFGQFQJUWOFCN-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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